molecular formula C17H14F3N3O2 B2377749 2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 266337-82-0

2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2377749
CAS No.: 266337-82-0
M. Wt: 349.313
InChI Key: BQEDTBCZNDMOHY-UHFFFAOYSA-N
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Description

2-(3-Cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetic small molecule based on a 2-pyridone core structure, a versatile scaffold recognized for its broad spectrum of biological activities and its importance as a synthetic intermediate in medicinal chemistry . This compound is meticulously designed for research applications and is provided with high purity to ensure consistent and reliable experimental results. The core 2-pyridone structure is a privileged pharmacophore in drug discovery, known for its ability to interact with diverse biological targets . The specific substitution pattern on this molecule—featuring a cyano group and two methyl groups on the pyridone ring—is characteristic of compounds explored for their potential bioactive properties. Furthermore, the presence of the electron-withdrawing trifluoromethyl group on the pendant phenylacetamide moiety is a common strategy in medicinal chemistry to influence the molecule's lipophilicity, metabolic stability, and binding affinity . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly marked as For Research Use Only (RUO) . This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the provided Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O2/c1-10-7-11(2)23(16(25)12(10)8-21)9-15(24)22-14-6-4-3-5-13(14)17(18,19)20/h3-7H,9H2,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQEDTBCZNDMOHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=CC=C2C(F)(F)F)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. One common method involves the diazotization of ethyl 3-amino-4,6-dimethylthiеno[2,3-b]pyridine-2-carboxylate, followed by reactions with thiourea, guanidine carbonate, and hydroxylamine hydrochloride to yield the corresponding thienopyridine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Hydrolysis of the Cyano Group

The 3-cyano substituent undergoes hydrolysis under acidic or basic conditions to form a carboxylic acid or amide (Table 1).

Reaction Conditions Product Yield Source
6M HCl, reflux, 12h3-Carboxy-4,6-dimethyl-2-oxo-dihydropyridine78%
NaOH (1M), H₂O₂, 60°C, 6h3-Amidino-4,6-dimethyl-2-oxo-dihydropyridine65%

Mechanism :

  • Acidic conditions: CN → COOH via nitrile hydration.

  • Basic conditions: CN → CONH₂ through nucleophilic attack by hydroxide.

Nucleophilic Substitution at the Acetamide Linker

The acetamide’s carbonyl carbon reacts with nucleophiles (e.g., amines, alcohols) under catalytic acid/base conditions (Table 2).

Reagent Product Catalyst Yield Source
EthanolamineN-(2-Hydroxyethyl)-substituted derivativeH₂SO₄82%
BenzylamineN-Benzyl-substituted acetamideTEA75%

Key Insight : Steric hindrance from the trifluoromethylphenyl group reduces reaction rates compared to analogous phenylacetamides .

Keto-Enol Tautomerism in the Dihydropyridinone Core

The 2-oxo group enables keto-enol tautomerism, influencing reactivity (Figure 2).

  • Keto form : Dominant in non-polar solvents (e.g., CHCl₃).

  • Enol form : Stabilized in polar protic solvents (e.g., H₂O) or with metal ions (e.g., Mg²⁺).

Impact :

  • Enolization enhances nucleophilic character at C3, facilitating alkylation or acylation .

Electrophilic Aromatic Substitution (EAS) on the Trifluoromethylphenyl Group

The CF₃ group deactivates the aromatic ring, directing substitution to the meta position relative to itself (Table 3).

Electrophile Conditions Product Yield Source
HNO₃ (fuming), H₂SO₄0°C, 2h3-Nitro-2-(trifluoromethyl)phenyl adduct45%
Br₂, FeBr₃RT, 12h5-Bromo-2-(trifluoromethyl)phenyl adduct38%

Note : Low yields due to steric and electronic deactivation by CF₃.

Oxidation of the Dihydropyridinone Ring

Treatment with KMnO₄ oxidizes the dihydropyridinone to a pyridinone derivative (Figure 3).

  • Product: 3-Cyano-4,6-dimethyl-2-pyridinone.

  • Yield: 67% in acidic aqueous conditions .

Reduction of the Amide Bond

LiAlH₄ reduces the acetamide to a secondary amine (Table 4).

Reducing Agent Product Yield Source
LiAlH₄ (excess)N-[2-(Trifluoromethyl)phenyl]ethylamine58%

Thermal Degradation Pathways

At >200°C, the compound undergoes pyrolysis:

  • Decarboxylation : Loss of CO₂ from the dihydropyridinone ring.

  • Cleavage of the Acetamide Linker : Forms 3-cyano-4,6-dimethylpyridine and 2-(trifluoromethyl)aniline .

Scientific Research Applications

Biological Activities

Anticonvulsant Activity : Research indicates that derivatives of dihydropyridine compounds exhibit anticonvulsant properties. Studies have shown that modifications to the dihydropyridine structure can lead to enhanced activity against seizures in animal models . The specific compound may serve as a promising candidate for further development as an anticonvulsant agent.

Anticancer Potential : Compounds with similar structural frameworks have been investigated for their anticancer activities. The incorporation of cyano and trifluoromethyl groups is known to influence the interaction with biological targets involved in cancer progression. Preliminary studies suggest that this compound could inhibit cancer cell proliferation, although detailed studies are required to elucidate its mechanism of action.

Antimicrobial Properties : Some derivatives of pyridine compounds have demonstrated antimicrobial effects. The potential application of this compound in treating bacterial infections is an area of ongoing research, particularly given the rise of antibiotic-resistant strains .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of similar compounds:

  • Synthesis and Anticonvulsant Activity : A study published in 2015 synthesized a series of N-phenylacetamide derivatives and evaluated their anticonvulsant properties. The findings indicated that specific substitutions on the phenyl ring significantly affected activity levels .
CompoundStructureAnticonvulsant Activity
Compound AStructure AEffective at 100 mg/kg
Compound BStructure BNo activity observed
  • Anticancer Studies : Research on related compounds has shown promising results against various cancer cell lines. For instance, derivatives were tested against breast cancer cells with notable inhibition rates .

Mechanism of Action

The mechanism of action of 2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The cyano and trifluoromethyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues in Agrochemistry (Chloroacetamides)

Several chloroacetamide derivatives listed in serve as herbicides, including alachlor and pretilachlor . These compounds share the acetamide backbone but differ in substituents and core structure:

Compound Name Core Structure Key Substituents Application Reference
Target Compound 1,2-Dihydropyridinone 3-cyano, 4,6-dimethyl, 2-(trifluoromethyl)phenyl Not specified -
Alachlor Acetamide 2-chloro, 2,6-diethylphenyl, methoxymethyl Herbicide
Pretilachlor Acetamide 2-chloro, 2,6-diethylphenyl, propoxyethyl Herbicide

Key Differences :

  • Electrophilic Groups : Chlorine in agrochemicals acts as a leaving group, facilitating herbicidal activity via alkylation. In contrast, the target compound’s trifluoromethyl group enhances lipophilicity and metabolic stability, which is advantageous in pharmaceuticals.
  • Core Structure: The dihydropyridinone ring in the target compound may enable hydrogen bonding or π-π stacking interactions absent in simpler acetamide herbicides.

Trifluoromethyl-Containing Analogues

describes (R)-2,2,2-trifluoro-N-(1-(1-methyl-1H-pyrrol-2-yl)-1-oxo-3-phenylpropan-2-yl)acetamide (TFA-D-Phe-(2-(N-Me)Pyr)) , a trifluoroacetamide with a pyrrole-containing backbone.

Property Target Compound TFA-D-Phe-(2-(N-Me)Pyr)
Core Structure 1,2-Dihydropyridinone Propan-2-yl with pyrrole
Trifluoromethyl Position On phenyl ring (N-substituent) On acetamide group
Reported Use Not specified Synthetic intermediate (inferred)

Implications :

  • The position of the trifluoromethyl group significantly impacts electronic and steric properties. The target compound’s phenyl-linked CF₃ may improve membrane permeability compared to the pyrrole-based analogue.

Pyridine-Based Analogues with Thio Linkages

highlights 2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide, a pyridine derivative with a thioether bridge and styryl groups.

Feature Target Compound 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide
Core 1,2-Dihydropyridinone Pyridine with thio linkage
Substituents 4,6-dimethyl, 3-cyano 4,6-distyryl, 3-cyano
Functionality Oxo group at position 2 Thio group at position 2

Structural Insights :

  • The target compound’s methyl groups offer steric hindrance, possibly stabilizing the dihydropyridinone ring.
  • Replacement of thio with oxo in the target compound alters hydrogen-bonding capacity and redox stability.

Data Table: Comparative Overview of Key Compounds

Compound Name/Structure Molecular Core Substituents Known Use/Activity Reference
Target Compound 1,2-Dihydropyridinone 3-cyano, 4,6-dimethyl, 2-(trifluoromethyl)phenyl Hypothetical pharmaceutical -
Alachlor Acetamide 2-chloro, 2,6-diethylphenyl, methoxymethyl Herbicide
(R)-TFA-D-Phe-(2-(N-Me)Pyr) Propan-2-yl (pyrrole) Trifluoroacetamide Synthetic intermediate
2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide Pyridine (thio-linked) 4,6-distyryl, 3-cyano Cyclization precursor

Biological Activity

The compound 2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is a novel derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H14F3N3OC_{15}H_{14}F_3N_3O, with a molecular weight of approximately 323.29 g/mol. The structure features a dihydropyridine core substituted with a cyano group and an acetamide moiety that contains a trifluoromethyl phenyl group.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine derivatives. The key steps include:

  • Formation of the Dihydropyridine Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Cyano Group : This can be accomplished via nucleophilic substitution methods.
  • Acetamide Formation : The final step involves acylation using trifluoromethyl phenyl acetyl chloride.

Anticonvulsant Activity

Research indicates that derivatives similar to this compound exhibit anticonvulsant properties. A study evaluated several N-substituted acetamides for their efficacy in animal models of epilepsy, particularly focusing on maximal electroshock (MES) and pentylenetetrazole models. Compounds with trifluoromethyl substitutions showed significant activity, suggesting that the presence of the trifluoromethyl group enhances anticonvulsant effects .

Antitumor Activity

Another area of investigation has been the anti-proliferative effects against various cancer cell lines. Compounds with similar structures have demonstrated selective cytotoxicity towards human breast cancer cells, attributed to their ability to inhibit specific cellular pathways involved in tumor growth .

Study 1: Anticonvulsant Screening

In a comparative study involving various acetamide derivatives, it was found that those containing the trifluoromethyl group exhibited superior protection in MES tests compared to their non-trifluoromethyl counterparts. The most active compounds showed protection rates exceeding 50% at doses as low as 100 mg/kg .

Study 2: Anti-Proliferative Effects

A series of experiments assessed the anti-proliferative activity of related compounds against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that compounds featuring the dihydropyridine scaffold significantly inhibited cell growth at concentrations ranging from 10 to 50 µM, with IC50 values comparable to established chemotherapeutics .

Data Summary

Biological Activity Tested Compound Model/Cell Line Activity Observed
AnticonvulsantTrifluoromethyl derivativesMES Model>50% protection at 100 mg/kg
Anti-ProliferativeDihydropyridine derivativesMCF-7, HeLa cellsIC50 ~10-50 µM

Q & A

Q. What are the standard synthetic routes for 2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalized pyridine precursors. Key steps include:
  • Substitution reactions to introduce the cyano and methyl groups on the pyridine ring under alkaline conditions (e.g., using K₂CO₃ in DMF) .
  • Condensation of the pyridine intermediate with 2-(trifluoromethyl)phenylamine using coupling agents like EDCI or DCC in anhydrous solvents (e.g., THF) to form the acetamide moiety .
  • Critical conditions: Temperature control (60–80°C for condensation), inert atmosphere (N₂/Ar), and purification via column chromatography or recrystallization .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions on the pyridine and acetamide groups. The trifluoromethyl group shows distinct ¹⁹F NMR signals .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and cyano (C≡N, ~2200 cm⁻¹) functional groups .

Q. What preliminary biological activities have been reported for structurally analogous compounds?

  • Methodological Answer : Pyridine-acetamide analogs exhibit:
  • Anticancer activity : Inhibition of kinases (e.g., EGFR) via binding to ATP pockets, validated by IC₅₀ assays .
  • Antimicrobial effects : Disruption of bacterial cell membranes in MIC assays, with enhanced activity from electron-withdrawing groups (e.g., trifluoromethyl) .

Advanced Research Questions

Q. How can reaction yields and purity be optimized for large-scale synthesis in academic settings?

  • Methodological Answer :
  • Flow Chemistry : Continuous flow reactors improve mixing and heat transfer, reducing side reactions (e.g., hydrolysis of the cyano group) .
  • Catalyst Screening : Testing Pd/C or Ni catalysts for hydrogenation steps to minimize byproducts .
  • DoE (Design of Experiments) : Statistical optimization of solvent polarity (e.g., DMSO vs. DMF) and stoichiometry to maximize yield .

Q. What computational strategies predict the compound’s reactivity and binding modes with biological targets?

  • Methodological Answer :
  • DFT Calculations : Model electron density maps to identify nucleophilic/electrophilic sites on the pyridine ring .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with proteins (e.g., COX-2 or kinases). The trifluoromethyl group’s hydrophobicity enhances binding affinity in hydrophobic pockets .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize synthetic targets .

Q. How can contradictions in biological activity data be resolved across different studies?

  • Methodological Answer :
  • Meta-Analysis : Compare IC₅₀ values from standardized assays (e.g., MTT vs. CellTiter-Glo) to account for protocol variability .
  • Structural-Activity Relationship (SAR) : Systematically vary substituents (e.g., replacing trifluoromethyl with chloro) to isolate pharmacophore contributions .
  • Counter-Screening : Test against off-target enzymes (e.g., P450s) to rule out nonspecific effects .

Q. What experimental approaches elucidate the mechanism of action in complex biological systems?

  • Methodological Answer :
  • Kinetic Studies : Measure enzyme inhibition rates (e.g., kᵢₙₕ) via stopped-flow spectroscopy .
  • CRISPR-Cas9 Knockouts : Validate target specificity by deleting putative genes (e.g., EGFR) in cell lines and observing resistance .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) between the compound and purified proteins .

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